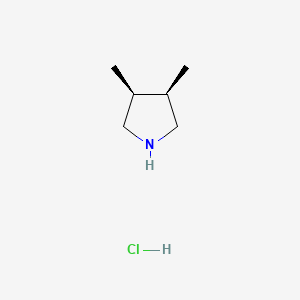cis-3,4-Dimethylpyrrolidine hydrochloride
CAS No.: 235094-36-7
Cat. No.: VC3016495
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 235094-36-7 |
|---|---|
| Molecular Formula | C6H14ClN |
| Molecular Weight | 135.63 g/mol |
| IUPAC Name | (3S,4R)-3,4-dimethylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; |
| Standard InChI Key | NENQMVAHTAYJTP-KNCHESJLSA-N |
| Isomeric SMILES | C[C@@H]1CNC[C@@H]1C.Cl |
| SMILES | CC1CNCC1C.Cl |
| Canonical SMILES | CC1CNCC1C.Cl |
Introduction
cis-3,4-Dimethylpyrrolidine hydrochloride is a derivative of pyrrolidine, a five-membered heterocyclic amine. The compound is characterized by its cis configuration, which distinguishes it from its trans isomer. This structural difference significantly affects its chemical and biological properties. Despite the availability of detailed information on its trans counterpart, cis-3,4-Dimethylpyrrolidine hydrochloride has received less attention in scientific literature.
Synthesis Methods
The synthesis of cis-3,4-Dimethylpyrrolidine hydrochloride involves the reaction of 3,4-dimethylpyrrolidine with hydrochloric acid. The process requires careful control of reaction conditions to ensure the formation of the desired cis isomer.
Chemical Reactions
-
Oxidation: Can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
-
Reduction: Can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
-
Substitution: Can undergo nucleophilic substitution reactions with nucleophiles like alkyl halides.
Biological Applications
While detailed biological applications of cis-3,4-Dimethylpyrrolidine hydrochloride are less documented compared to its trans isomer, its potential in pharmaceutical development and biological research cannot be overlooked. The compound's chirality could be exploited in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in drug design.
Safety and Hazards
Similar to other hydrochloride salts, cis-3,4-Dimethylpyrrolidine hydrochloride may pose hazards such as skin irritation and eye irritation. It is classified under the GHS system for its potential to cause harm if swallowed and respiratory irritation.
GHS Classification:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Comparison with Related Compounds
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| cis-3,4-Dimethylpyrrolidine HCl | C6H14ClN | 235094-36-7 | Less studied; potential for similar uses as trans isomer |
| trans-3,4-Dimethylpyrrolidine HCl | C6H14ClN | 1820569-23-0 | Anticancer properties; enzyme inhibition |
| N-Methylpyrrolidine | C5H11N | 120-94-5 | Antioxidant; anti-inflammatory |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume